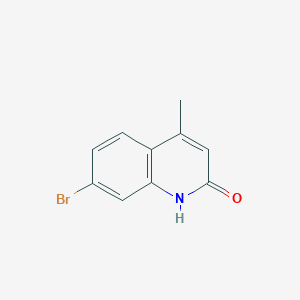

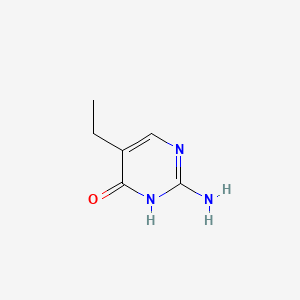

4(1H)-Pyrimidinone, 2-amino-5-ethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions of β-keto esters with guanidines or aminopyridines, leading to the formation of the pyrimidinone core. For example, the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting the adaptability of this synthetic approach for creating substituted pyrimidinones with varying alkyl groups (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be elucidated through techniques such as X-ray diffraction and ab initio calculations. For instance, the crystal and molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined, revealing that it exists as the amino-oxo tautomer in the solid state. The pyrimidinone ring is found to be essentially planar, with intermolecular hydrogen bonds contributing to the stability of the crystal structure (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including cyclization, nitration, chlorination, and amination, leading to a wide range of functionalized compounds. These reactions are crucial for tailoring the chemical properties of pyrimidinones for specific applications. The synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, for example, demonstrates the reactivity of pyrimidinones towards formamide, carbon disulfide, urea, and thiourea, resulting in compounds with potential analgesic and anti-inflammatory activities (El-Gazzar & Hafez, 2009).

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

- 4(1H)-Pyrimidinone derivatives have been studied for their crystal and molecular structures using techniques like X-ray diffraction and ab initio calculations. Such studies reveal the planar nature of the 4-pyrimidinone ring and intermolecular hydrogen bonds, which can influence the compound's chemical properties and reactivity (Craciun, Huang, & Mager, 1998).

Molecular Recognition and Binding

- These compounds, specifically amine-containing, cytosine-based ditopic receptors, are significant in molecular recognition. They can complex with substrates like guanosine monophosphate, playing a role in base pairing and electrostatic interactions, which are crucial in biochemical processes (Furuta, Magda, & Sessler, 1991).

Synthesis and Structural Insights

- The synthesis of novel 4(1H)-pyrimidinone derivatives and their structural insights have been explored. These compounds have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun, Kovacs, Crăciun, & Mager, 1998).

Novel Compound Synthesis

- Research includes the synthesis of novel compounds from 4(1H)-pyrimidinone derivatives, such as 5‐aryl‐6‐cyano-3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones. These synthetic processes and the resulting new compounds are crucial for advancing chemical and pharmaceutical research (Quiroga et al., 1999).

Biological and Biochemical Screening

- Certain derivatives of 4(1H)-Pyrimidinone have been synthesized and screened for their biological and biochemical properties, such as radioprotective character and antimicrobial activity. This highlights their potential in developing new therapeutic agents (Heiba, Ghorab, & El-gawish, 1997).

Pharmaceutical Applications

- Synthesis of new acyclic pyrimidine nucleoside analogs from 4(1H)-pyrimidinone derivatives has shown potential as antiviral drugs, indicating the compound's significance in medicinal chemistry (Eger, Klünder, & Schmidt, 1994).

Propriétés

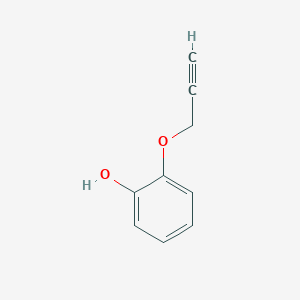

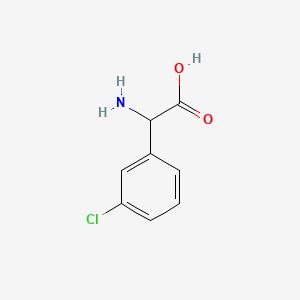

IUPAC Name |

2-amino-5-ethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUFUGSWZRCRIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182474 |

Source

|

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

CAS RN |

28224-63-7 |

Source

|

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.